molecular formula C12H10F3N B8789661 1-[2-(Trifluoromethyl)phenyl]cyclobutanecarbonitrile

1-[2-(Trifluoromethyl)phenyl]cyclobutanecarbonitrile

Cat. No. B8789661
M. Wt: 225.21 g/mol
InChI Key: QUHCHEMGZAPDOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Trifluoromethyl)phenyl]cyclobutanecarbonitrile is a useful research compound. Its molecular formula is C12H10F3N and its molecular weight is 225.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(Trifluoromethyl)phenyl]cyclobutanecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(Trifluoromethyl)phenyl]cyclobutanecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-[2-(Trifluoromethyl)phenyl]cyclobutanecarbonitrile

Molecular Formula

C12H10F3N

Molecular Weight

225.21 g/mol

IUPAC Name

1-[2-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile

InChI

InChI=1S/C12H10F3N/c13-12(14,15)10-5-2-1-4-9(10)11(8-16)6-3-7-11/h1-2,4-5H,3,6-7H2

InChI Key

QUHCHEMGZAPDOX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 12.6 g of (2-trifluoromethyl-phenyl)-acetonitrile and 7.6 ml of 1,2-dibromopropane in 36 ml ether were added slowly through a dropping funnel to a suspension of 3.62 g of sodium hydride in 85 ml DMSO at 0° C. After addition, the ice-water bath was allowed to warm up to room temperature slowly and the reaction mixture was stirred at room temperature overnight. The reaction was carefully quenched with isopropyl and H2O. The suspension became clear. The organic layer was separated, and the aqueous layer was extracted twice with ether. The combined organic extracts were combined, dried and concentrated by evaporation in a vacuum. The residue was purified by column chromatography on silica-gel (EtOAc-hexane 2%-4%) to yield 8.5 g of product as a white solid.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
3.62 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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